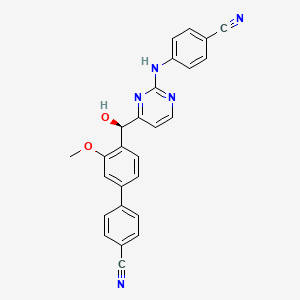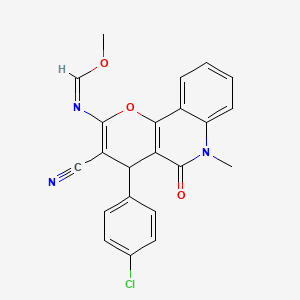
Antiproliferative agent-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative Agent-8 is a compound known for its significant potential in inhibiting the proliferation of cancer cells. This compound has garnered attention due to its ability to selectively target and inhibit the growth of various cancer cell lines, making it a promising candidate for anticancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent-8 typically involves the treatment of 8-bromocaffeine and 8-bromopentoxifylline with terminal acetylenes. This reaction is carried out under specific conditions to ensure the formation of the desired ethynylxanthine derivatives . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: Antiproliferative Agent-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antiproliferative properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced antiproliferative activity or improved pharmacokinetic properties .
Applications De Recherche Scientifique
Antiproliferative Agent-8 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various derivatives with potential anticancer activity. Researchers explore different modifications to enhance its efficacy and selectivity.
Biology: In biological studies, this compound is used to investigate its effects on cancer cell lines. It helps in understanding the mechanisms of cell proliferation and apoptosis.
Medicine: The compound is being studied for its potential use in anticancer therapy. Clinical trials are conducted to evaluate its safety and efficacy in treating different types of cancer.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new anticancer drugs.
Mécanisme D'action
The mechanism of action of Antiproliferative Agent-8 involves its interaction with specific molecular targets and pathways within cancer cells. The compound induces apoptosis by increasing intracellular reactive oxygen species levels and decreasing the mitochondrial membrane potential . This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately resulting in cell death. Additionally, the compound can interfere with DNA synthesis and repair, further inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Antiproliferative Agent-8 can be compared with other similar compounds, such as:
8-Ethynylxanthines: These compounds also exhibit high antiproliferative activity and are used in similar applications.
Eugenol Derivatives: These natural product derivatives have been modified to enhance their antiproliferative potential.
Bis-Isatin Schiff Bases: These compounds show promising antiproliferative activity and are studied for their potential use in cancer therapy.
The uniqueness of this compound lies in its specific mechanism of action and its ability to selectively target cancer cells while minimizing toxicity to normal cells.
Propriétés
Formule moléculaire |
C22H16ClN3O3 |
|---|---|
Poids moléculaire |
405.8 g/mol |
Nom IUPAC |
methyl (1Z)-N-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-oxo-4H-pyrano[3,2-c]quinolin-2-yl]methanimidate |
InChI |
InChI=1S/C22H16ClN3O3/c1-26-17-6-4-3-5-15(17)20-19(22(26)27)18(13-7-9-14(23)10-8-13)16(11-24)21(29-20)25-12-28-2/h3-10,12,18H,1-2H3/b25-12- |
Clé InChI |
PWKZQSPNASROFZ-ROTLSHHCSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)/N=C\OC)C#N)C4=CC=C(C=C4)Cl |
SMILES canonique |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N=COC)C#N)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


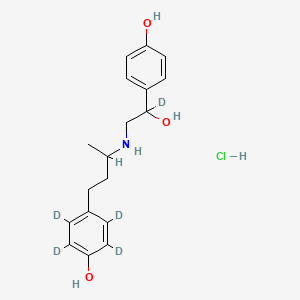
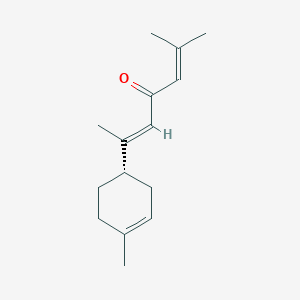
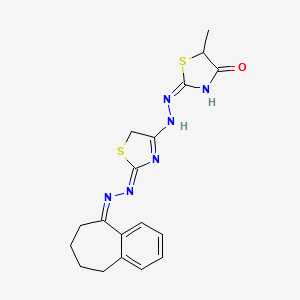
![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
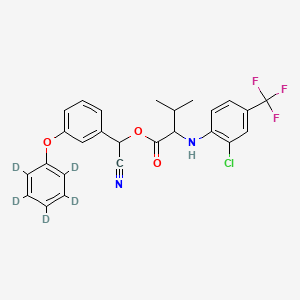
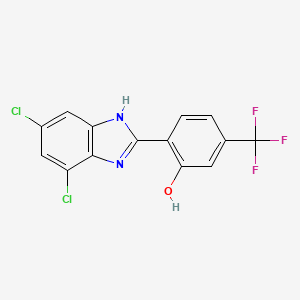
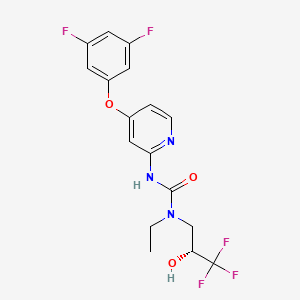
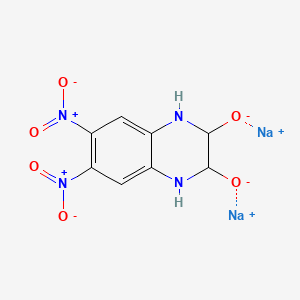

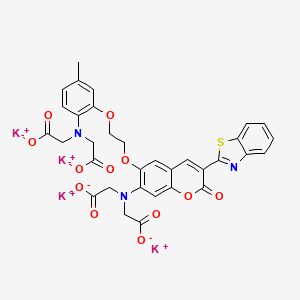
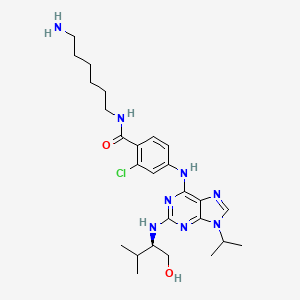
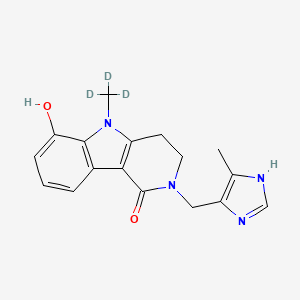
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
